![molecular formula C23H22N4S B2991216 4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine CAS No. 433311-33-2](/img/structure/B2991216.png)

4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

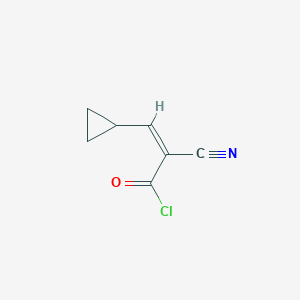

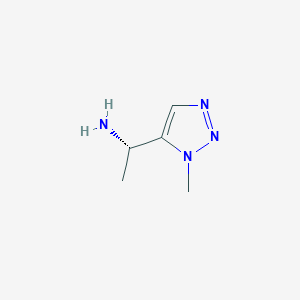

The compound “4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine” is a heterocyclic compound containing a thieno[2,3-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring. This core is substituted at the 4-position with a piperazine ring, which in turn is substituted with a 4-methylphenyl group .

Synthesis Analysis

While the exact synthesis of this compound is not available, related compounds are often synthesized through multi-step protocols involving reactions such as Mannich reactions . The synthesis would likely involve the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the piperazine and 4-methylphenyl groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the thieno[2,3-d]pyrimidine core and the piperazine ring. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and could be determined through experimental analysis. These properties might include its melting point, boiling point, density, and refractive index .科学的研究の応用

Synthesis and Structural Analysis

The compound 4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine and its derivatives have been synthesized and structurally analyzed in various studies, contributing significantly to the field of organic chemistry and pharmacology. These compounds exhibit a wide range of biological activities due to their complex structures and the presence of multiple pharmacophoric elements. For instance, a study detailed the synthesis of novel compounds with anti-inflammatory and analgesic properties, demonstrating the potential of thieno[2,3-d]pyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020). Additionally, the asymmetric unit analysis of similar compounds revealed the conformational flexibility and potential for intermolecular interactions, which are crucial for understanding their biological activities (Anthal et al., 2018).

Pharmacological Applications

The pharmacological applications of these compounds are vast, ranging from their use as kinase inhibitors in cancer treatment to their role in inhibiting viral replication. For example, certain derivatives have been investigated for their potential as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy (Zhang et al., 2005). Additionally, pyrazolo[3,4-d]pyrimidines have shown remarkable specificity and potency against human enteroviruses, including coxsackieviruses, highlighting their potential as antiviral agents (Chern et al., 2004).

Antimicrobial Activity

The antimicrobial activity of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, synthesized from pyrimidin-2-ylpiperazine, demonstrates the versatility of these compounds in addressing microbial resistance (Yurttaş et al., 2016). Their ability to inhibit microbial growth offers a promising avenue for the development of new antimicrobial agents.

Material Science and Electronics

In material science and electronics, the rational design and synthesis of pyrimidine-containing compounds have facilitated the development of electron-transporting materials with high mobility and triplet energy, essential for the performance of organic light-emitting devices (OLEDs) (Yin et al., 2016). The strategic utilization of intramolecular and intermolecular hydrogen bonds in these compounds has led to significant advancements in the field of organic electronics.

将来の方向性

特性

IUPAC Name |

4-[4-(4-methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4S/c1-17-7-9-19(10-8-17)26-11-13-27(14-12-26)22-21-20(18-5-3-2-4-6-18)15-28-23(21)25-16-24-22/h2-10,15-16H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXSNVZXNAHKPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-(Benzylamino)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2991133.png)

![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one](/img/structure/B2991136.png)

![3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2991137.png)

![3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2991142.png)

![3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991143.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-3-ylpropanoic acid](/img/structure/B2991144.png)

![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2991154.png)

![3-((3,4-Dimethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2991155.png)